molecular formula C15H21NO4 B7840534 H-Asp(OBzl)-OtBu

H-Asp(OBzl)-OtBu

Cat. No.: B7840534
M. Wt: 279.33 g/mol
InChI Key: OFNHAOOUAHIECU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp(OBzl)-OtBu, also known as N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protecting group for the carboxyl and amino groups of aspartic acid. The presence of the benzyl ester and tert-butyl ester groups makes it a valuable intermediate in the synthesis of various peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(OBzl)-OtBu typically involves the protection of the carboxyl and amino groups of aspartic acid. One common method is the esterification of the β-carboxyl group with benzyl alcohol, followed by the protection of the α-carboxyl group with tert-butyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and protection reactions. The process is optimized for high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Asp(OBzl)-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aspartic acid: Formed upon complete hydrolysis of the ester groups.

    Benzyl alcohol: Formed upon reduction of the benzyl ester.

    Deprotected aspartic acid derivatives: Formed upon substitution reactions.

Scientific Research Applications

H-Asp(OBzl)-OtBu has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of peptide-based drugs and prodrugs.

    Bioconjugation: Used in the modification of biomolecules for various applications in biotechnology and medicine.

    Material Science: Employed in the synthesis of peptide-based materials with unique properties

Mechanism of Action

The mechanism of action of H-Asp(OBzl)-OtBu primarily involves its role as a protecting group in peptide synthesis. The benzyl ester and tert-butyl ester groups protect the carboxyl and amino groups of aspartic acid, preventing unwanted side reactions during peptide bond formation. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-glutamic acid β-benzyl ester: Similar in structure but derived from glutamic acid.

    N-tert-butoxycarbonyl-L-aspartic acid α-benzyl ester: Similar but with the benzyl ester group at the α-position.

    N-tert-butoxycarbonyl-L-serine benzyl ester: Similar protecting groups but derived from serine

Uniqueness

H-Asp(OBzl)-OtBu is unique due to its specific protecting groups that provide stability and selectivity during peptide synthesis. The combination of benzyl and tert-butyl esters offers a balance between stability and ease of removal, making it a preferred choice in synthetic chemistry .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHAOOUAHIECU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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